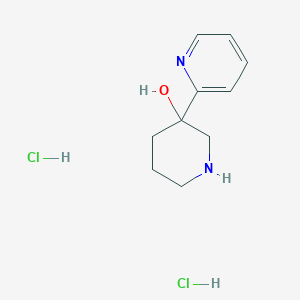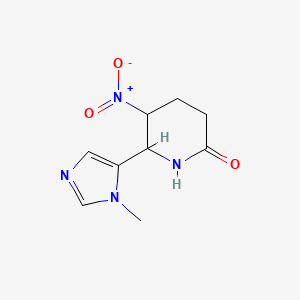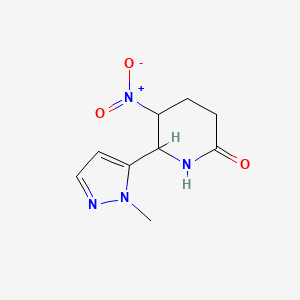
methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride, also known as 3-Amino-4-(4-chlorophenyl)butanoic acid methyl ester hydrochloride, is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a white crystalline solid with a molecular weight of 283.7 g/mol and a melting point of 135-137°C. The compound is soluble in water, ethanol, and methanol. It is also soluble in dimethyl formamide and dimethyl sulfoxide.
Applications De Recherche Scientifique
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has many applications in scientific research. It is used in the synthesis of biochemicals, pharmaceuticals, and other organic compounds. It is also used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it is used in the synthesis of inhibitors of the enzyme cyclooxygenase, which is involved in the regulation of inflammation.
Mécanisme D'action
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has many biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of applications. A limitation of the compound is that it is not very stable, making it difficult to store for long periods of time.
Orientations Futures
The use of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is to investigate the compound’s potential as an inhibitor of other enzymes, such as proteases and lipases. In addition, the compound could be used to study the effects of acetylcholine on other physiological processes, such as memory and learning. Finally, the compound could be used to study the effects of inflammation on various diseases, such as cancer and cardiovascular disease.
Méthodes De Synthèse
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized by a two-step process. The first step is the reaction of 4-chlorobenzaldehyde and 3-aminopropionic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with hydrochloric acid to form the desired product.
Propriétés
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVJESKHUZDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)

![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

